10,10'-Bis(3,4,5-trifluorophenyl)-9,9'-bianthracene
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Overview
Description
10,10’-Bis(3,4,5-trifluorophenyl)-9,9’-bianthracene is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features two anthracene units connected through a central bond, with each anthracene unit substituted with trifluorophenyl groups. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Bis(3,4,5-trifluorophenyl)-9,9’-bianthracene typically involves the coupling of two anthracene units with trifluorophenyl groups. Common synthetic routes may include:
Suzuki Coupling Reaction: This method involves the reaction of a boronic acid derivative of anthracene with a trifluorophenyl halide in the presence of a palladium catalyst.
Stille Coupling Reaction: Similar to the Suzuki method, this reaction uses a stannane derivative of anthracene and a trifluorophenyl halide with a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity. This could include:
High-Pressure Reactors: To enhance reaction rates and yields.
Continuous Flow Reactors: For efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
10,10’-Bis(3,4,5-trifluorophenyl)-9,9’-bianthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the anthracene or trifluorophenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, alkylating agents, or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene or trifluorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying molecular interactions and biological pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 10,10’-Bis(3,4,5-trifluorophenyl)-9,9’-bianthracene exerts its effects involves interactions with molecular targets and pathways. These may include:
Binding to Receptors: Interaction with specific receptors or enzymes.
Electron Transfer: Participation in redox reactions due to its conjugated structure.
Fluorine Interactions: The presence of fluorine atoms can influence the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
9,9’-Bianthracene: Lacks the trifluorophenyl substitution, resulting in different reactivity and properties.
10,10’-Bis(phenyl)-9,9’-bianthracene: Similar structure but without fluorine atoms, leading to lower stability and different applications.
Properties
Molecular Formula |
C40H20F6 |
---|---|
Molecular Weight |
614.6 g/mol |
IUPAC Name |
9-(3,4,5-trifluorophenyl)-10-[10-(3,4,5-trifluorophenyl)anthracen-9-yl]anthracene |
InChI |
InChI=1S/C40H20F6/c41-31-17-21(18-32(42)39(31)45)35-23-9-1-5-13-27(23)37(28-14-6-2-10-24(28)35)38-29-15-7-3-11-25(29)36(26-12-4-8-16-30(26)38)22-19-33(43)40(46)34(44)20-22/h1-20H |
InChI Key |
ZBLKMRSNWURQJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC(=C(C(=C7)F)F)F)C8=CC(=C(C(=C8)F)F)F |
Origin of Product |
United States |
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